molecular formula C14H21N5 B11731660 N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11731660
M. Wt: 259.35 g/mol
InChI Key: FHDUPWMRLJRKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a cyclopentyl group and two pyrazole rings.

Preparation Methods

The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization to introduce the cyclopentyl and methyl groups. The reaction conditions typically involve the use of solvents such as ethanol or tetrahydrofuran (THF) and may require catalysts or reagents like acetyl chloride or benzyl chloride .

Industrial production methods for pyrazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, purification, and final functionalization. These processes are optimized for high yield and purity, and may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry .

Chemical Reactions Analysis

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane (CH2Cl2) or THF, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrazole derivatives .

Scientific Research Applications

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, leading to the modulation of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

  • 1-phenyl-3-methyl-1H-pyrazol-5-amine
  • 3,5-dimethyl-1H-pyrazole
  • 1-cyclopentyl-3-methyl-1H-pyrazol-4-ylamine

These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of cyclopentyl and methyl groups, which may confer distinct pharmacological properties and make it a valuable compound for further research .

Properties

Molecular Formula

C14H21N5

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C14H21N5/c1-11-14(10-18(2)17-11)15-7-12-8-16-19(9-12)13-5-3-4-6-13/h8-10,13,15H,3-7H2,1-2H3

InChI Key

FHDUPWMRLJRKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.